molecular formula C15H14Cl2O3S B2570551 2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate CAS No. 2415624-65-4

2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate

Cat. No.: B2570551
CAS No.: 2415624-65-4
M. Wt: 345.23
InChI Key: MZGGBJQNJRQODD-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate is an organic compound that features a dichlorophenyl group and a trimethylbenzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate typically involves the sulfonation of 2,4,6-trimethylbenzene followed by the introduction of the 2,5-dichlorophenyl group. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation. The subsequent step involves the reaction of the sulfonated intermediate with 2,5-dichlorophenol under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The aromatic rings in the compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the benzene rings.

    Nucleophilic Substitution:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3 in H2SO4).

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield halogenated or nitrated derivatives of the original compound, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichlorophenyl group can also participate in hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate
  • 2,6-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate
  • 3,4-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate

Uniqueness

2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other dichlorophenyl derivatives .

Properties

IUPAC Name

(2,5-dichlorophenyl) 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3S/c1-9-6-10(2)15(11(3)7-9)21(18,19)20-14-8-12(16)4-5-13(14)17/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGGBJQNJRQODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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